molecular formula C9H14N2OS B2494396 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole CAS No. 2177025-93-1

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2494396
CAS No.: 2177025-93-1
M. Wt: 198.28
InChI Key: OYDOKKFNJTYJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexyloxy group and a methyl group attached to the thiadiazole ring

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. This is particularly important for compounds that are used as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 .

Future Directions

Future directions could involve improving the synthesis process, finding new uses for the compound, or modifying the compound to improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)-1,3,4-thiadiazole: Lacks the methyl group, which can affect its chemical properties and biological activity.

    5-Methyl-1,3,4-thiadiazole: Lacks the cyclohexyloxy group, which can influence its solubility and reactivity.

    2-(Cyclohexyloxy)-5-ethyl-1,3,4-thiadiazole: Similar structure but with an ethyl group instead of a methyl group, which can alter its steric and electronic properties.

Uniqueness

2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole is unique due to the specific combination of the cyclohexyloxy and methyl groups attached to the thiadiazole ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclohexyloxy-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7-10-11-9(13-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOKKFNJTYJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.